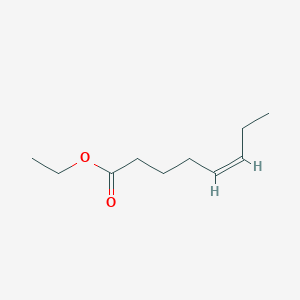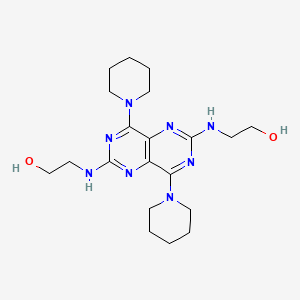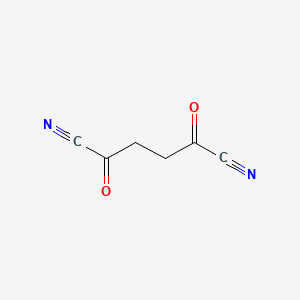
Succinylnitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a colorless, waxy solid that melts at 58°C . This compound is known for its high toxicity and is used in various industrial and research applications.
Preparation Methods
Succinylnitrile is primarily synthesized through the hydrocyanation of acrylonitrile. This process involves the addition of hydrogen cyanide to acrylonitrile in the presence of an alkaline condensing agent . Suitable alkaline condensing agents include alkali metal hydroxides, carbonates, and cyanides, as well as alkaline earth metal oxides and hydroxides . The reaction is typically carried out at temperatures ranging from 30°C to 80°C .
Chemical Reactions Analysis
Succinylnitrile undergoes several types of chemical reactions, including:
Hydrogenation: This reaction converts this compound into putrescine (1,4-diaminobutane) using hydrogen gas.
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the nitrile groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed from these reactions include putrescine and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Succinylnitrile has several scientific research applications, including:
Materials Chemistry: It is used in the production of plastics and nitrocellulose fibers.
Electrolytes for Batteries: This compound-based plastic crystal electrolytes are used in high-energy-density lithium metal batteries due to their superior ionic conductivity and low flammability.
Polymer Electrolytes: It is used to enhance the ionic conductivity and adhesion properties of polyethylene oxide-based polymer electrolytes.
Mechanism of Action
The mechanism of action of succinylnitrile in its applications, particularly in battery electrolytes, involves its ability to form stable solid electrolyte interphases. This stability is achieved through the complexation between this compound molecules and lithium ions, which enhances ionic conductivity and prevents side reactions .
Comparison with Similar Compounds
Succinylnitrile is compared with other similar compounds such as:
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
This compound is unique due to its specific molecular structure, which provides distinct properties such as high ionic conductivity and stability in battery applications .
Properties
CAS No. |
63979-84-0 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
butanedioyl dicyanide |
InChI |
InChI=1S/C6H4N2O2/c7-3-5(9)1-2-6(10)4-8/h1-2H2 |
InChI Key |
KXNKVYYLWIDVCK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)C#N)C(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Ethanone, 1-[2-(4-ethoxyphenyl)-4-methyl-5-thiazolyl]-](/img/structure/B13792061.png)
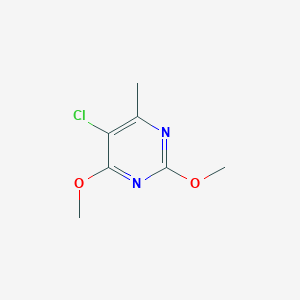
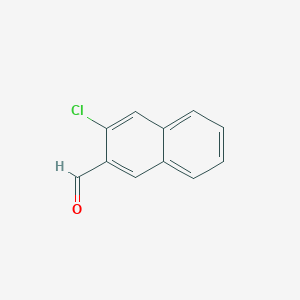
![3-chloro-N-cyclopentyl-N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13792074.png)

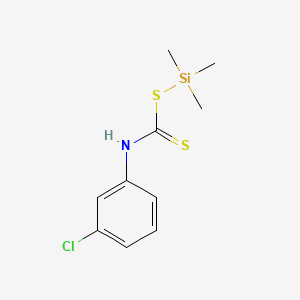
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
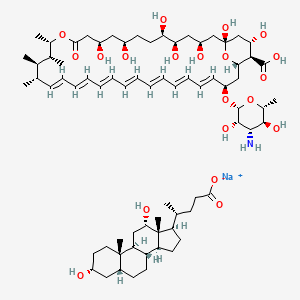
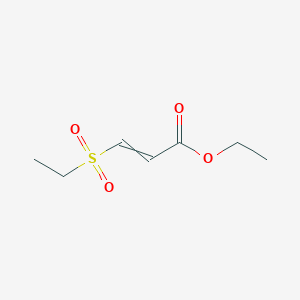
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
